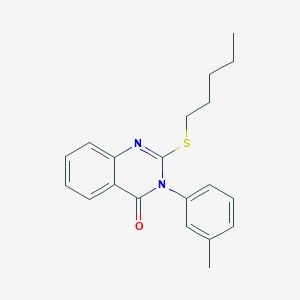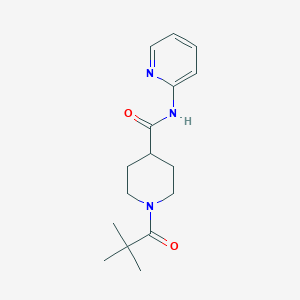
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential use in research. This compound is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is involved in various physiological processes, including cognition, memory, and mood regulation. Therefore, F13714 has the potential to be used in the study of these processes.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor. When serotonin binds to this receptor, it activates a signaling pathway that results in the release of various neurotransmitters, including dopamine and norepinephrine. N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide blocks the binding of serotonin to the 5-HT6 receptor, thereby inhibiting this signaling pathway.
Biochemical and Physiological Effects:
The blockade of the 5-HT6 receptor by N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has been shown to have various biochemical and physiological effects. For example, N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has been found to increase the release of acetylcholine in the hippocampus, which is a brain region involved in memory and learning. N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in executive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide in lab experiments is its selectivity for the 5-HT6 receptor. This allows for more precise investigation of the role of this receptor in different physiological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide is its limited availability and high cost, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for the use of N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide in scientific research. One direction is the investigation of its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Another direction is the study of its effects on other physiological processes, such as mood regulation and appetite. Additionally, further research is needed to determine the long-term effects of N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide on the brain and body.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide has been used in various scientific studies to investigate the role of the 5-HT6 receptor in different physiological processes. For example, a study conducted on rats found that N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide improved cognitive function and memory retention. Another study found that N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide had anxiolytic effects in mice, suggesting its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)10-15(9-11)19-17(20)13(3)21-16-6-4-14(18)5-7-16/h4-10,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOSRIPGVOHNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorobenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4768352.png)
![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol](/img/structure/B4768360.png)
![3-ethyl-5-methyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B4768368.png)
![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4768383.png)



![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
![4-{5-[2-cyano-2-(4-nitrophenyl)vinyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B4768418.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)